Methyl 2-amino-3-methoxy-2-methyl-5-phenylpent-4-enoate
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Overview
Description
Methyl 2-amino-3-methoxy-2-methyl-5-phenylpent-4-enoate is an organic compound with a complex structure that includes amino, methoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-methoxy-2-methyl-5-phenylpent-4-enoate typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to introduce the amino, methoxy, and phenyl groups in the desired positions. Specific details on the synthetic routes and reaction conditions are often tailored to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of catalysts, temperature control, and purification techniques are crucial in the industrial production process to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-methoxy-2-methyl-5-phenylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-amino-3-methoxy-2-methyl-5-phenylpent-4-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-methoxy-2-methyl-5-phenylpent-4-enoate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-phenylpent-4-enoate: This compound shares a similar structure but lacks the amino and methoxy groups.
Methyl 3-amino-5-bromo-2-methylbenzoate: This compound has a similar amino group but differs in its overall structure and functional groups.
Uniqueness
Methyl 2-amino-3-methoxy-2-methyl-5-phenylpent-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90179-93-4 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 2-amino-3-methoxy-2-methyl-5-phenylpent-4-enoate |
InChI |
InChI=1S/C14H19NO3/c1-14(15,13(16)18-3)12(17-2)10-9-11-7-5-4-6-8-11/h4-10,12H,15H2,1-3H3 |
InChI Key |
SMBUBRQWXHOHMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C=CC1=CC=CC=C1)OC)(C(=O)OC)N |
Origin of Product |
United States |
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